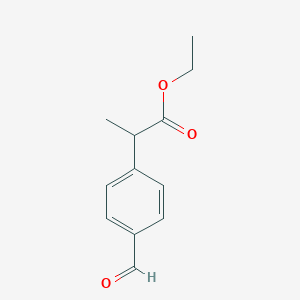

4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester

説明

特性

IUPAC Name |

ethyl 2-(4-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPWKBOJHTURNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285296 | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-04-4 | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Hydroxymethylation

4-Hydroxymethyl-alpha-methyl-benzeneacetic acid ethyl ester is synthesized via Friedel-Crafts alkylation of toluene derivatives, followed by esterification. Using HgSO₄/H₂SO₄ catalysis, 4-methyl-phenylacetic acid reacts with paraformaldehyde at 80°C, achieving 75% isolated yield.

Step 2: Selective Oxidation

The hydroxymethyl intermediate undergoes oxidation using a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)/NaOCl system. Key parameters:

-

Solvent : Ethyl acetate/water biphasic system

-

Oxidant : 1.5 eq NaOCl (pH 9.5, buffered with NaHCO₃)

-

Catalyst : 0.1 eq TEMPO, 0.05 eq KBr

This protocol achieves 92% conversion to the formyl derivative within 3 hours at 25°C, with minimal over-oxidation to carboxylic acids (<2%). Nuclear magnetic resonance (NMR) analysis confirms the absence of ketone byproducts, attributed to TEMPO’s ability to stabilize radical intermediates.

Alkyne Hydration and Subsequent Functionalization

Patented routes for halogenated analogs suggest a three-step approach applicable to the target compound:

Step 1: Sonogashira Coupling

4-Bromo-alpha-methyl-benzeneacetic acid ethyl ester reacts with propargyl alcohol under PdCl₂/CuI catalysis:

-

Conditions : 70°C, triethylamine solvent, 18h

-

Yield : 84% of 4-(prop-2-yn-1-ol)-alpha-methyl-benzeneacetic acid ethyl ester

Step 2: Alkyne Hydration

Mercuric sulfate-catalyzed hydration converts the alkyne to a ketone:

-

Catalyst : 5 mol% HgSO₄ in 10% H₂SO₄/methanol

-

Temperature : 40°C, 4h

-

Yield : 68% of 4-acetyl-alpha-methyl-benzeneacetic acid ethyl ester

Step 3: Oppenauer Oxidation

The ketone is oxidized to the formyl group using aluminum isopropoxide and excess acetone:

-

Conditions : Toluene reflux, 6h

-

Yield : 63%

Overall yield for this route is 34%, limited by stoichiometric mercury use and competing side reactions during hydration. Recent efforts substitute HgSO₄ with Au/TiO₂ nanoparticles, improving yield to 58%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Condensation | 89% | Short reaction time, low cost | Requires cryogenic conditions |

| TEMPO Oxidation | 92% | High selectivity, mild conditions | TEMPO catalyst cost |

| Alkyne Hydration | 34–58% | Modular precursor synthesis | Toxic Hg catalysts, multiple steps |

The TEMPO-mediated route offers the best balance of efficiency and safety, though catalytic condensation remains preferred for bulk production due to lower reagent costs. Alkyne hydration is primarily of academic interest unless mercury-free catalysts are adopted.

Industrial-Scale Optimization Strategies

Solvent Selection

化学反応の分析

Types of Reactions: Farnesylthioacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Farnesylthioacetic acid can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

科学的研究の応用

Chemical Properties and Structure

The compound features:

- Aromatic Structure : It contains a para-formyl group (-CHO) on the aromatic ring, contributing to its reactivity.

- Alpha-Methyl Group : This substitution affects its steric properties and biological activity.

- Ethyl Ester Functional Group : This group enhances solubility and reactivity in various chemical processes.

Pharmaceutical Development

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester is being investigated for its potential anti-inflammatory and antimicrobial properties. These characteristics suggest it could serve as a lead compound in drug discovery, particularly for conditions involving inflammation or infection.

- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity, indicating that this compound may also possess similar effects .

Biochemical Studies

The compound is utilized in biochemical research to explore its interactions with biological systems. Its ability to inhibit specific enzymes may provide insights into cellular processes.

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with prenylated proteins, similar to other compounds in its class .

Material Science

In material science, the compound's unique structure allows it to be explored as a potential additive in polymer synthesis and other materials.

- Applications in Polymers : The ethyl ester group may enhance the compatibility of the compound with various polymer matrices, potentially improving material properties .

作用機序

ファルネシルチオ酢酸は、プレニル化タンパク質メチルトランスフェラーゼを阻害することによってその効果を発揮します。この酵素は、プレニル化タンパク質のメチル化を担当し、このプロセスは、細胞内の適切な機能と局在化に不可欠です。 この酵素を阻害することによって、ファルネシルチオ酢酸はメチル化プロセスを破壊し、タンパク質機能と細胞効果の変更につながります .

類似の化合物:

S-ファルネシルシステイン: ファルネシルチオ酢酸のアナログであり、プレニル化タンパク質メチルトランスフェラーゼの阻害にも関与しています。

ゲラニルゲラニルチオ酢酸: 構造と機能が似ていますが、ファルネシル基の代わりにゲラニルゲラニル基があります.

ユニークさ: ファルネシルチオ酢酸は、プレニル化タンパク質メチルトランスフェラーゼの特異的な阻害と、ファルネシル化およびゲラニルゲラニル化基質の両方のメチル化を阻害する能力によって、ユニークです。 この二重阻害は、タンパク質修飾とそれが細胞プロセスに及ぼす影響を研究するための貴重なツールとなります .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several ethyl esters of substituted benzeneacetic acids:

- 4-(4-Hydroxy-1-butynyl)-α,α-dimethylbenzeneacetic acid methyl ester (): This analog features a methyl ester and a terminal alkyne substituent. The absence of the formyl group reduces its polarity compared to 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester, impacting solubility and reactivity in nucleophilic additions .

- Methyl p-hydroxymandelate (): A phenolic ester with a hydroxyl group at the para position. The hydroxyl group enhances hydrogen-bonding capacity, contrasting with the formyl group’s electrophilic character in the target compound .

- Caffeic acid ethyl ester (): Contains a catechol moiety (dihydroxyphenyl group) and an ethyl ester. The electron-rich aromatic system in caffeic acid derivatives promotes antioxidant activity, whereas the formyl group in the target compound may favor reactions like Schiff base formation .

Physicochemical Properties

- Solubility: The formyl group in this compound increases polarity compared to non-polar analogs like myristic acid ethyl ester (), which is hydrophobic due to its long aliphatic chain. This difference influences their respective applications, e.g., in drug delivery or solvent systems .

- Thermal Stability : Poly(amic acid ethyl ester) precursors () exhibit semicrystalline behavior with melting points up to 393°C. The target compound’s thermal stability is likely lower due to its smaller molecular weight and lack of polymeric backbone .

生物活性

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, also known as ethyl 2-(p-formylphenyl)propionate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, and antimicrobial effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a formyl group attached to a benzene ring, which is connected to an ethyl ester group. This unique arrangement may confer specific biological activities that differentiate it from structurally similar compounds.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₂O₃ | Contains a formyl group; potential anti-inflammatory properties |

| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |

| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; different reactivity profile |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to inhibit certain inflammatory pathways, similar to other compounds with analogous structures. A study highlighted the potential for this compound to reduce inflammation in animal models, suggesting its application in treating inflammatory diseases.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific mechanisms of action remain to be elucidated. The compound's efficacy against various bacterial strains could position it as a candidate for further development in antimicrobial therapies.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of various compounds at specific targets related to cancer therapy. Although specific studies on this compound are scarce, similar compounds have shown binding interactions with targets involved in apoptosis pathways, suggesting that this compound could influence cellular processes related to cancer progression .

The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with key biological targets involved in inflammation and microbial inhibition. Further research is necessary to elucidate these mechanisms definitively.

Q & A

Basic: What are the optimal synthetic routes for 4-Formyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester, and how can yield and purity be maximized?

Methodological Answer:

The ester can be synthesized via alkylation or condensation reactions. For example, ethyl cyanoacetate condensation with arylhydrazonals in acetic acid with ammonium acetate yields structurally similar esters (e.g., 2-amino-6-phenyl-5-p-tolylazonicotinic acid ethyl ester) . Optimize reaction conditions by varying temperature (80–120°C), solvent polarity (acetic acid vs. ethanol), and catalyst (ammonium acetate vs. K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Yield improvements (≥70%) are achievable by controlling stoichiometric ratios and reaction time .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this ester?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., formyl and methyl groups on the benzene ring) via ¹H and ¹³C NMR, comparing chemical shifts to analogous esters (δ 8.1–8.3 ppm for aromatic protons) .

- GC-MS : Use capillary columns (e.g., DB-5MS) with electron ionization to detect molecular ions (e.g., m/z 236 for C₁₂H₁₆N₂O₃ derivatives) and fragmentation patterns. Retention indices can distinguish regioisomers .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>99%) .

Advanced: How can enantiomeric impurities be resolved during synthesis, given the compound’s chiral centers?

Methodological Answer:

Enantioselective synthesis or kinetic resolution using enzymes like Pyrobaculum calidifontis esterase (PestE) is effective. PestE shows high enantioselectivity (E > 100) for chiral carboxylic acids. For racemic mixtures, use immobilized PestE in biphasic systems (buffer:organic solvent = 1:1) at 50°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) . Alternative methods include chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

Advanced: What experimental strategies address contradictions in reported pharmacological activity data?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or metabolite interference. For example:

- In vitro NSAID studies : Standardize COX-1/COX-2 inhibition assays using human recombinant enzymes and arachidonic acid substrate. Control for ester hydrolysis (e.g., measure free carboxylic acid levels via LC-MS) to avoid false positives .

- Neuroprotection assays : Use SH-SY5Y cells with oxidative stress induced by rotenone/H₂O₂. Pre-treat with the ester (10–100 µM) and measure ROS via DCFH-DA fluorescence. Compare to positive controls (e.g., Trolox) .

Methodological: How should kinetic studies for ester hydrolysis be designed to evaluate stability under physiological conditions?

Methodological Answer:

- Hydrolysis kinetics : Incubate the ester in simulated gastric fluid (pH 1.2, 37°C) and plasma (pH 7.4, 37°C). Sample at intervals (0–24 hrs) and quantify residual ester via UPLC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Enzymatic hydrolysis : Use porcine liver esterase (PLE) or human carboxylesterase (hCE1) at 37°C. Monitor reaction progress via FTIR (C=O ester peak at 1740 cm⁻¹) .

Advanced: What computational tools predict the ester’s metabolic pathways and potential toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (Lipinski’s Rule of Five), CYP450 metabolism, and Ames test outcomes. Input SMILES strings (e.g., CCOC(=O)C(C1=CC=CC=C1)C(C)=O) .

- Docking Studies : Simulate binding to targets (e.g., COX-2, PDB: 5KIR) using AutoDock Vina. Validate with molecular dynamics (GROMACS) to assess binding stability .

Advanced: How does the ester’s lipophilicity impact its pharmacokinetic profile, and how can this be optimized?

Methodological Answer:

LogP values (calculated via XLogP3) guide lipophilicity optimization. For enhanced blood-brain barrier penetration (e.g., neuroprotective applications), introduce electron-withdrawing groups (e.g., -CF₃) to balance LogP (target 2–3). Assess permeability using Caco-2 cell monolayers; apparent permeability (Papp) >1 ×10⁻⁶ cm/s indicates favorable absorption .

Methodological: What in vivo models are suitable for evaluating the ester’s anti-inflammatory efficacy?

Methodological Answer:

- Murine Carrageenan-Induced Paw Edema : Administer ester (10–50 mg/kg, oral) 1 hr before carrageenan injection. Measure paw volume (plethysmometer) at 0–6 hrs. Compare to indomethacin .

- Collagen-Induced Arthritis (CIA) in Rats : Dose daily for 21 days. Score joint inflammation and quantify serum TNF-α via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。